Cas no 465-49-6 ((1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane)

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is a bicyclic tertiary amine with a rigid molecular framework, characterized by its stereospecific (1R,5S) configuration. This compound exhibits notable stability due to its constrained bridged structure, making it valuable in synthetic chemistry as a chiral building block or ligand. Its sterically hindered nitrogen center can influence reactivity in catalytic applications, while the defined stereochemistry ensures consistency in asymmetric synthesis. The trimethyl substitution enhances lipophilicity, potentially improving solubility in nonpolar media. This structure is also of interest in medicinal chemistry for its resemblance to tropane alkaloids, suggesting utility in pharmacophore design. High purity grades are available for research applications requiring precise stereochemical control.
(1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane structure
465-49-6 structure
Product Name:(1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane
CAS No:465-49-6
MF:C10H19N
MW:153.26456284523
CID:1517563
PubChem ID:101681
Update Time:2025-06-27

(1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane Chemical and Physical Properties

Names and Identifiers

    • (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane
    • (1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane
    • EN300-1699674
    • rac-(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane
    • EN300-1702349
    • 3-Azabicyclo(3.2.1)octane, 1,8,8-trimethyl-
    • 465-49-6
    • SCHEMBL2388512
    • Camphidine
    • DTXSID30275966
    • Inchi: 1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3/t8-,10+/m1/s1
    • InChI Key: CHRAJVQLWOMYQI-SCZZXKLOSA-N
    • SMILES: N1C[C@H]2CC[C@@](C)(C1)C2(C)C

Computed Properties

  • Exact Mass: 153.15187
  • Monoisotopic Mass: 153.15175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 2.2

Experimental Properties

  • Density: 0.89
  • Boiling Point: 186.1°C at 760 mmHg
  • Flash Point: 59.3°C
  • Refractive Index: 1.465
  • PSA: 12.03

(1R,5S)-1,8,8-trimethyl-3-azabicyclo3.2.1octane Pricemore >>

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